Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride
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Overview
Description
Benzyl 3-cyclopropyl-L-alaninate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of alanine, an amino acid, and features a benzyl group and a cyclopropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride typically involves the esterification of 3-cyclopropyl-L-alanine with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous monitoring: To ensure the reaction proceeds efficiently and safely
Purification steps: Including crystallization and filtration to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyclopropyl-L-alaninate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of benzyl 3-cyclopropyl-L-alaninol.
Substitution: Formation of various substituted alanine derivatives.
Scientific Research Applications
Benzyl 3-cyclopropyl-L-alaninate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor modulation: It can bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl L-alaninate hydrochloride
- Cyclopropyl L-alaninate hydrochloride
- Benzyl 3-cyclopropyl-D-alaninate hydrochloride
Uniqueness
Benzyl 3-cyclopropyl-L-alaninate hydrochloride is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11;/h1-5,10,12H,6-9,14H2;1H/t12-;/m0./s1 |
InChI Key |
WKNZUZGERJLCCM-YDALLXLXSA-N |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC1CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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